molecular formula C13H14N2O2 B2717498 1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1171931-32-0

1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2717498
CAS RN: 1171931-32-0
M. Wt: 230.267
InChI Key: VFGNXKKHQRLSCD-UHFFFAOYSA-N
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Description

“1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of pyrazoles, the class of compounds to which “1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid” belongs, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to afford a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of “1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring attached to a benzyl group and an ethyl group . The InChI code for the compound is 1S/C13H14N2O2/c1-2-12-11(13(16)17)9-15(14-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17) .


Chemical Reactions Analysis

Pyrazoles, including “1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid”, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid” include a molecular weight of 230.27 . The compound is solid in form .

Scientific Research Applications

Role in Medicinal Chemistry

Pyrazole derivatives, such as 1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Synthesis of Pyrazole Derivatives

This compound can be used in the synthesis of other pyrazole derivatives . The synthesis methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Precursor for Optically Active Amino Acids

The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .

Antileishmanial and Antimalarial Evaluation

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests potential antileishmanial and antimalarial applications.

Role in Agriculture

Pyrazole derivatives also find applications in the agriculture sector . However, specific applications of 1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid in this field are not mentioned in the sources.

Use in Organic Synthesis

Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .

Safety and Hazards

The safety information for “1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid” indicates that it has a GHS07 pictogram . This suggests that the compound may cause skin irritation, eye irritation, or respiratory irritation.

Future Directions

The future directions for “1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods and potential applications in various fields of science . As pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals, there may be potential for the development of new drugs and treatments .

properties

IUPAC Name

1-benzyl-3-ethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-12-11(13(16)17)9-15(14-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGNXKKHQRLSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid

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